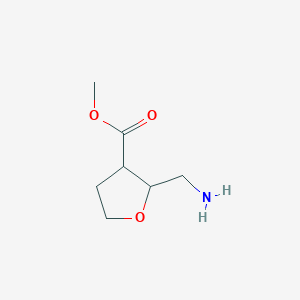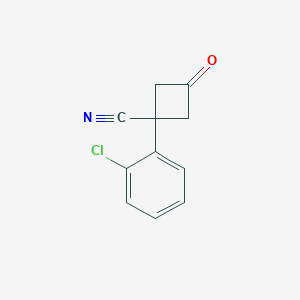![molecular formula C10H9F2N3O2 B2717548 2-[6-(Difluoromethyl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl]acetic acid CAS No. 1855890-41-3](/img/structure/B2717548.png)
2-[6-(Difluoromethyl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl]acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“2-[6-(Difluoromethyl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl]acetic acid” is a chemical compound with the CAS Number: 1006444-93-4 . It has a molecular weight of 321.29 . The compound is typically stored at room temperature and appears as a powder .
Synthesis Analysis
The synthesis of such compounds often involves difluoromethylation processes based on X–CF2H bond formation . The last decade has seen an upsurge of metal-based methods that can transfer CF2H to C(sp2) sites both in stoichiometric and catalytic mode . Difluoromethylation of C(sp2)–H bond has also been accomplished through Minisci-type radical chemistry .Molecular Structure Analysis
The InChI code for this compound is 1S/C14H13F2N5O2/c1-7-12-9 (13 (15)16)3-10 (8-4-17-20 (2)5-8)18-14 (12)21 (19-7)6-11 (22)23/h3-5,13H,6H2,1-2H3, (H,22,23) . This code provides a unique representation of the molecule’s structure.Chemical Reactions Analysis
The compound is likely involved in difluoromethylation reactions . Examples of electrophilic, nucleophilic, radical and cross-coupling methods have appeared to construct C(sp3)–CF2H bonds .Physical and Chemical Properties Analysis
The compound has a molecular weight of 321.29 . It is a powder and is typically stored at room temperature .科学的研究の応用
Catalytic Applications and Synthesis : A study introduced acetic acid functionalized pyridinium salt for the green, simple, and efficient synthesis of pyranopyrazole derivatives. This demonstrates the compound's role in facilitating catalytic reactions under solvent-free conditions, highlighting its potential in green chemistry applications (Moosavi‐Zare et al., 2016).
Efficient Approach to Ammoxidation of Alcohols : Research on Cu(II)/pypzacac complexes, which involve the related structural motif, showed excellent catalytic performance in the ammoxidation of alcohol to nitrile and aerobic oxidation of alcohol to aldehyde in water. The study underscores the compound's importance in the development of efficient catalysts for alcohol oxidation (Xie et al., 2014).
Molecular Docking and Antimicrobial Activities : A research effort synthesized novel pyridine and fused pyridine derivatives for molecular docking screenings and antimicrobial activities. This indicates the potential biomedical applications of compounds within this chemical class, especially in the development of new therapeutic agents (Flefel et al., 2018).
Exploration of Antimicrobial Potential : Another study explored the antimicrobial potential of pyrazolo[3,4-b]pyridine scaffolds, emphasizing the chemical class's relevance in discovering new antibacterial and antifungal agents. The research highlights the role of such compounds in addressing the need for novel antimicrobials (Chandak et al., 2013).
Corrosion Inhibition Studies : Investigations into pyrazoline derivatives for corrosion inhibition of mild steel in hydrochloric acid solution offered insights into the practical applications of related chemical structures in protecting metals against corrosion. This research has implications for industries seeking cost-effective and efficient corrosion inhibitors (Lgaz et al., 2020).
将来の方向性
特性
IUPAC Name |
2-[6-(difluoromethyl)-3-methylpyrazolo[3,4-b]pyridin-1-yl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F2N3O2/c1-5-6-2-3-7(9(11)12)13-10(6)15(14-5)4-8(16)17/h2-3,9H,4H2,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJDDHJCZWGVKDD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=C1C=CC(=N2)C(F)F)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-[2,2-bis(furan-2-yl)ethyl]-1-[4-(trifluoromethyl)phenyl]methanesulfonamide](/img/structure/B2717466.png)
![N-(3-methyl-1,2-oxazol-5-yl)-2-{3-oxo-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-2-yl}propanamide](/img/structure/B2717468.png)
![N-(2-ethoxyphenyl)-2-({3-[(furan-2-yl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2717469.png)

![2-[(3,5-Dimethylphenyl)sulfonyl]quinoxaline](/img/structure/B2717472.png)
![7-(2,5-difluorophenyl)-N-[(4-methoxyphenyl)methyl]-1,4-thiazepane-4-carboxamide](/img/structure/B2717474.png)

![N-(3,4-dimethoxyphenethyl)-2-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2717478.png)

![4-(4-Chlorophenyl)-5-[2-(4-fluorophenyl)diazenyl]-2-methylpyrimidine](/img/structure/B2717484.png)




